Fmoc-L-Pmp(tBu)2-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

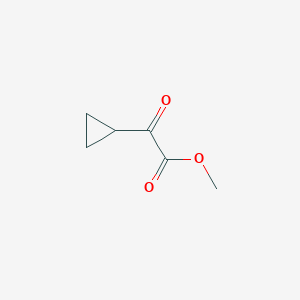

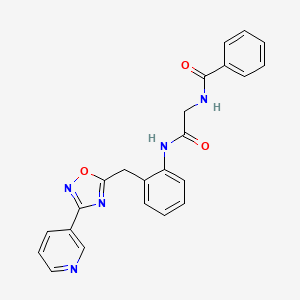

“Fmoc-L-Pmp(tBu)2-OH” is a chemical compound with the full name N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine . It has the molecular formula C33H40NO7P and a molecular weight of 593.65 g/mol .

Synthesis Analysis

The synthesis of “this compound” is typically achieved through the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Chemical Reactions Analysis

“this compound” is used in the Fmoc/tBu solid-phase synthesis method . This method involves a series of chemical reactions, including the formation of a solid polymeric protecting group and the use of an excess of reagents to achieve quantitative yields .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 593.65 g/mol . No further physical or chemical properties are provided in the search results.Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-L-Pmp(tBu)2-OH plays a crucial role in peptide synthesis. A study by Patora-Komisarska, Podwysocka, and Seebach (2011) elaborates on the conversion of Fmoc-β2hSer(tBu)-OH to Fmoc-β2hSec(PMB)-OH, demonstrating its utility in developing amino-acid building blocks for peptide synthesis (Patora-Komisarska, Podwysocka, & Seebach, 2011). Similarly, Li et al. (2003) describe a concise and enantioselective synthesis of Fmoc-Pmp(Bu(t))(2)-OH for efficient incorporation into peptides, particularly for potential chemotherapeutic applications in breast cancer (Li et al., 2003).

Material Science and Nanotechnology

In the field of material science and nanotechnology, Fmoc variants like Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH are significant. Kshtriya, Koshti, and Gour (2021) demonstrated that these variants form self-assembled structures with controlled morphological changes, paving the way for novel applications in these domains (Kshtriya, Koshti, & Gour, 2021).

Bioconjugation and Functionalization

The application of Fmoc-protected amino acids extends to bioconjugation and functionalization. Zhu and Stein (1994) utilized Fmoc chemistry for the synthesis of N-(4'-pyridoxyl)peptides, leading to the development of vitamin B6-peptide-oligonucleotide conjugates (Zhu & Stein, 1994). This demonstrates the versatility of Fmoc-protected compounds in synthesizing complex biomolecules.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are integral to solid-phase peptide synthesis. Behrendt, Huber, Marti, and White (2015) discuss the use of t-butyl-based aspartate protecting groups in Fmoc SPPS to prevent aspartimide formation, highlighting the role of Fmoc chemistry in optimizing peptide synthesis (Behrendt, Huber, Marti, & White, 2015).

Green Chemistry in Peptide Synthesis

Fmoc/tBu solid-phase peptide synthesis, as discussed by Al Musaimi, de la Torre, and Albericio (2020), indicates the evolving role of Fmoc-protected amino acids in greener synthesis processes. They emphasize the adoption of green solvents in solid-phase peptide synthesis (SPPS), reducing environmental and health impacts (Al Musaimi, de la Torre, & Albericio, 2020).

Propiedades

IUPAC Name |

(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTJTEQKISNAEV-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride](/img/structure/B2646963.png)

![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)

![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)

![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)

![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)

![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)